3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydrazinyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C10H12N4S·HCl, and it has a molecular weight of 256.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a hydrazine derivative with a thieno[2,3-d]pyrimidine intermediate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated reactors and continuous flow systems to maintain consistent reaction conditions. Purification steps, such as recrystallization or chromatography, are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Scientific Research Applications
3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering protein structures. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Hydrazinyl-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene: A similar compound with a methyl group at the 5-position, which may exhibit different chemical and biological properties.
3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrate: A hydrate form of the compound, which may have different solubility and stability characteristics.
Biological Activity
3-Hydrazinyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene hydrochloride (CAS No. 1803587-80-5) is a compound with potential applications in medicinal chemistry and pharmacology. Its unique molecular structure includes a hydrazine functional group and a thiazole ring, which may contribute to its biological activity.
- Molecular Formula : C10H13ClN4S
- Molecular Weight : 256.76 g/mol
- CAS Number : 1803587-80-5
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several potential mechanisms of action:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains. The presence of the thiazole ring is often associated with enhanced activity against Gram-positive bacteria.
- Anticancer Potential : Some hydrazine derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. The mechanism may involve the inhibition of specific enzymes or pathways crucial for tumor growth.
- Enzyme Inhibition : Compounds containing hydrazine and thiazole groups are known to inhibit certain enzymes that play roles in metabolic pathways. This inhibition can lead to altered cellular responses and potential therapeutic effects.
Study 1: Antimicrobial Efficacy
A study conducted on thiazole-containing compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the hydrazine moiety could enhance the antimicrobial potency of the compounds tested.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
3-Hydrazinyl-8-thia | Staphylococcus aureus | 15 |
3-Hydrazinyl-8-thia | Escherichia coli | 12 |
Study 2: Anticancer Activity
In vitro studies on hydrazine derivatives showed promising results in inhibiting the proliferation of human cancer cell lines (e.g., HeLa and MCF-7). The IC50 values indicated that modifications to the hydrazine structure significantly influenced cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-Hydrazinyl-8-thia | HeLa | 25 |
3-Hydrazinyl-8-thia | MCF-7 | 30 |
The biological activities observed can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Compounds may induce oxidative stress in microbial and cancer cells.
- DNA Interaction : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, these compounds can alter cellular homeostasis.
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S.ClH/c11-14-9-8-6-3-1-2-4-7(6)15-10(8)13-5-12-9;/h5H,1-4,11H2,(H,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXWAFNJCFZCEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.